

Pharmacological Profile of Lenacapavir (GS-6207): A Technical Guide

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Compound of Interest

Compound Name: GS-6620 PM

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Initial Note: The compound "**GS-6620 PM**" as specified in the query did not yield any identifiable information. Based on the pharmacological context, this document details the profile of GS-6207, commercially known as Lenacapavir, a first-in-class HIV-1 capsid inhibitor. It is presumed that "**GS-6620 PM**" was a typographical error.

Executive Summary

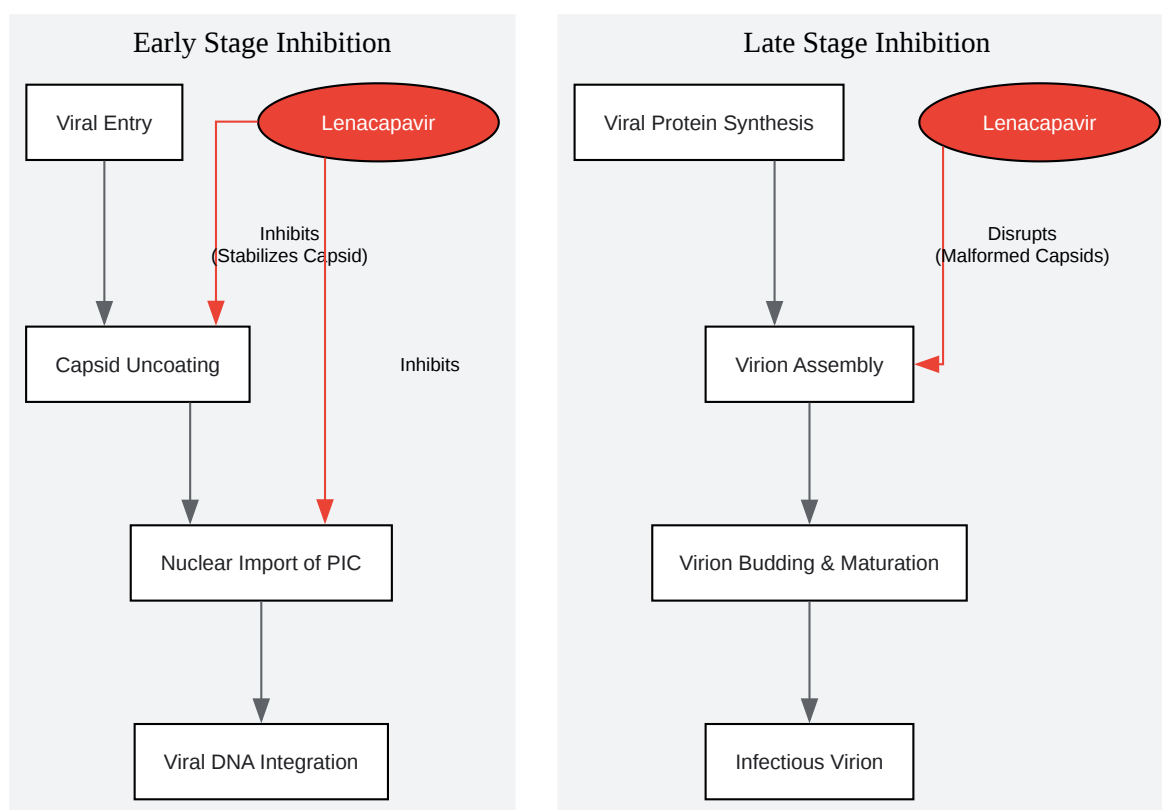
Lenacapavir (formerly GS-6207) is a potent, long-acting, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.^[1] Its unique mechanism of action targets multiple stages of the viral lifecycle, offering a novel therapeutic option for the treatment of HIV-1 infection, particularly in individuals with multidrug-resistant virus.^{[1][2][3]} This technical guide provides a comprehensive overview of the pharmacological profile of Lenacapavir, including its mechanism of action, in vitro and in vivo activity, clinical efficacy, and the detailed methodologies of key experimental protocols.

Mechanism of Action

Lenacapavir exerts its antiviral effect by binding to a hydrophobic pocket at the interface of two adjacent capsid protein (CA) monomers within the viral capsid.^[4] This binding has a dual effect on the viral lifecycle:

- Early Stage Inhibition: Lenacapavir stabilizes the HIV-1 capsid, preventing its proper disassembly (uncoating) after entry into the host cell. This interference with capsid trafficking and nuclear import of the pre-integration complex ultimately inhibits the integration of viral DNA into the host genome.[5]
- Late Stage Inhibition: During the formation of new virions, Lenacapavir disrupts the assembly of the capsid, leading to the production of malformed, non-infectious viral particles.[1][6]

This multi-stage inhibition distinguishes Lenacapavir from other existing classes of antiretroviral drugs and contributes to its high potency and lack of cross-resistance.[1][6][7]



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Figure 1: Dual Mechanism of Action of Lenacapavir.

In Vitro Pharmacological Profile

Lenacapavir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other antiretroviral classes.

Antiviral Activity

Cell Type	HIV-1 Strain(s)	EC50 (pM)	Reference(s)
MT-4 cells	Laboratory strains	100	[8]
PBMCs	23 clinical isolates	50 (mean, range 20-160)	[8]
Primary human CD4+ T cells	Not specified	32	[6]
Macrophages	Not specified	56	[6]
MT-2 cells	Not specified	885 (HIV-2 isolates)	[6]

Cytotoxicity

Cell Line	CC50 (μM)	Selectivity Index (CC50/EC50)	Reference(s)
MT-4 cells	>50	>476,000	

In Vivo Pharmacokinetics and Efficacy

Clinical trials in humans have demonstrated the long-acting pharmacokinetic profile and potent antiviral activity of Lenacapavir.

Pharmacokinetic Parameters

Administration Route	Tmax	Terminal Half-life	Reference(s)
Oral	~4 hours	10-12 days	[9]
Subcutaneous	~11-14 weeks	8-12 weeks	[9][10]

Clinical Efficacy

Trial	Population	Key Finding(s)	Reference(s)
Phase 1b	People with HIV	Mean viral load reduction of 1.75 to 2.20 log ₁₀ copies/mL after 10 days of monotherapy.	[11]
CAPELLA (Phase 2/3)	Heavily treatment-experienced adults with multidrug-resistant HIV-1	88% of participants receiving Lenacapavir achieved a ≥ 0.5 log ₁₀ copies/mL reduction in HIV-1 RNA by day 15, compared to 17% in the placebo group. At week 26, 81% of participants had an HIV-1 RNA level <50 copies/mL.	[2][3][6]
CALIBRATE (Phase 2)	Treatment-naïve adults with HIV-1	High rates of virologic suppression (85-90%) at week 54 in combination with other antiretrovirals.	[2][12]

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the concentration of Lenacapavir required to inhibit 50% of viral replication (EC₅₀) in the MT-4 human T-cell line.[13]

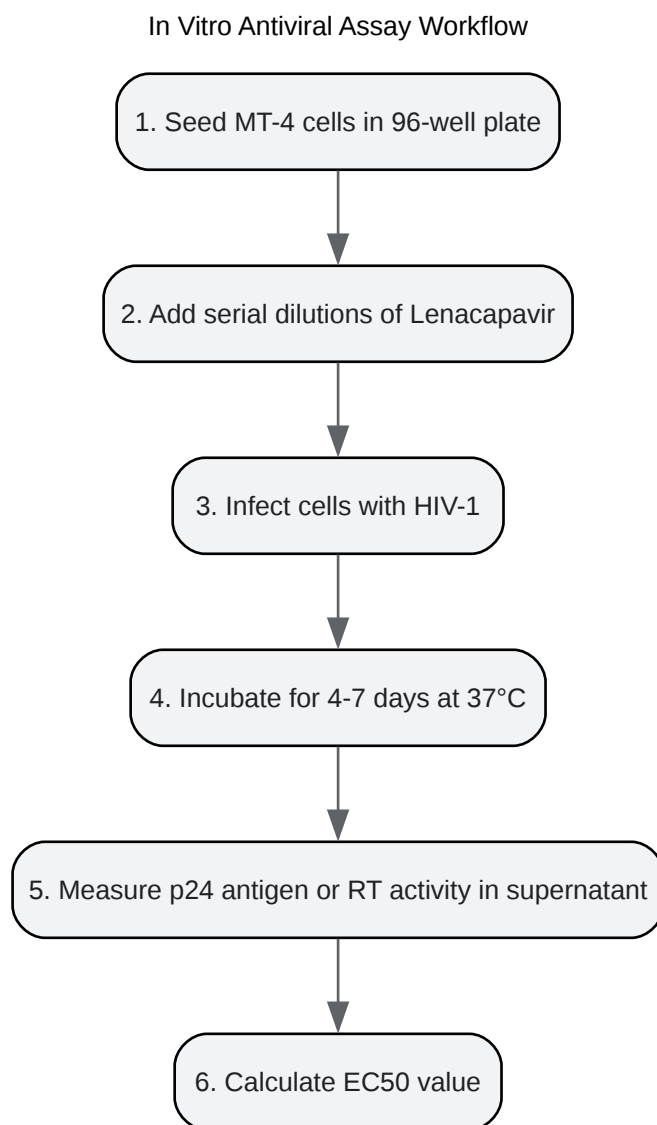
Materials:

- MT-4 cells
- Complete RPMI-1640 medium

- HIV-1 viral stock
- Lenacapavir stock solution
- 96-well cell culture plates
- p24 antigen ELISA kit or reverse transcriptase (RT) activity assay kit
- CO2 incubator (37°C, 5% CO2)

Procedure:[\[1\]](#)

- Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1×10^4 cells per well in 100 μ L of complete RPMI-1640 medium.
- Compound Dilution: Prepare serial dilutions of Lenacapavir in complete RPMI-1640 medium.
- Infection: Add the diluted Lenacapavir and a predetermined amount of HIV-1 viral stock to the wells containing the MT-4 cells. Include control wells with virus only (no drug) and cells only (no virus, no drug).
- Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator.
- Quantification of Viral Replication: Measure the level of HIV-1 replication in the cell culture supernatants using a p24 antigen ELISA or an RT activity assay.
- Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.



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Figure 2: Workflow for MT-4 Cell-Based Antiviral Assay.

In Vitro Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the antiviral activity of Lenacapavir in primary human immune cells.^[14]

Materials:

- Human PBMCs

- RPMI 1640 medium with supplements (fetal bovine serum, penicillin-streptomycin, IL-2)
- Phytohemagglutinin (PHA)
- HIV-1 viral stock
- Lenacapavir stock solution
- 96-well plates
- p24 antigen ELISA kit

Procedure:[[14](#)][[15](#)]

- PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 48-72 hours.
- Cell Plating: Resuspend stimulated PBMCs in fresh medium and plate in 96-well plates.
- Infection and Treatment: Infect the cells with a known amount of HIV-1 stock in the presence of serial dilutions of Lenacapavir.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
- Medium Change: On day 4, replace half of the supernatant with fresh medium containing the appropriate concentration of Lenacapavir.
- Quantification of Viral Replication: On day 7, collect cell-free supernatant and measure p24 antigen levels by ELISA.
- Data Analysis: Calculate the EC₅₀ value as described for the MT-4 cell assay.

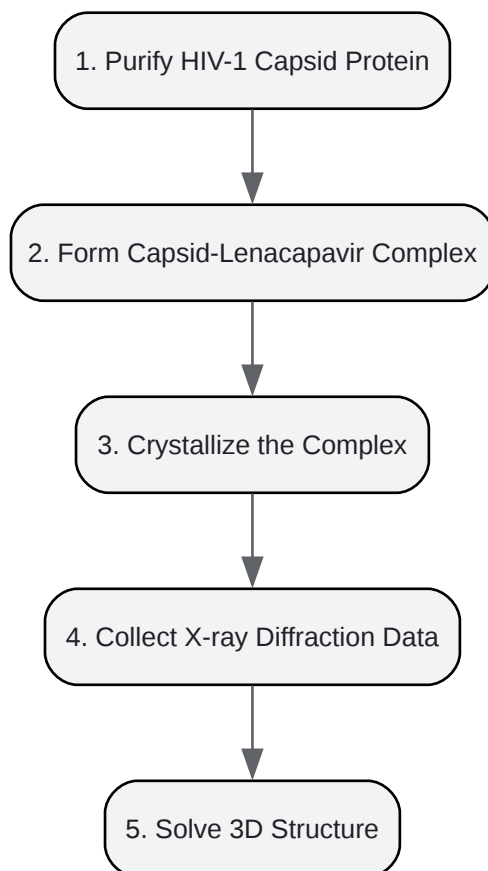
X-ray Crystallography of HIV-1 Capsid-Inhibitor Complexes

This technique provides atomic-level structural information on how Lenacapavir binds to the HIV-1 capsid protein.[[16](#)]

Procedure:[4][16]

- Protein Expression and Purification: Express and purify the HIV-1 capsid protein.
- Co-crystallization: Incubate the purified CA protein with a molar excess of Lenacapavir to form a complex. Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
- Crystal Harvesting and Cryo-protection: Harvest suitable crystals and soak them in a cryo-protectant solution before flash-freezing in liquid nitrogen.
- Data Collection: Collect X-ray diffraction data from the frozen crystal at a synchrotron beamline.
- Structure Solution and Refinement: Process the diffraction data and solve the three-dimensional structure of the CA-Lenacapavir complex using specialized software.

X-ray Crystallography Workflow



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Figure 3: X-ray Crystallography Experimental Workflow.

Cryo-Electron Microscopy (Cryo-EM) of HIV-1 Virus-Like Particles (VLPs) with Inhibitors

Cryo-EM allows for the visualization of the structural effects of Lenacapavir on immature HIV-1 VLPs at near-atomic resolution.^[17]

Procedure:^[17]

- VLP Production and Purification: Produce and purify HIV-1 VLPs.
- Permeabilization and Inhibitor Incubation: Permeabilize the VLP membrane and incubate with Lenacapavir to allow binding to the Gag lattice.

- Cryo-EM Grid Preparation: Apply the VLP-inhibitor complex to cryo-EM grids and plunge-freeze in liquid ethane to vitrify the sample.
- Data Acquisition: Acquire images of the vitrified VLPs using a transmission electron microscope.
- Image Processing and 3D Reconstruction: Process the images and reconstruct the three-dimensional structure of the VLP-Lenacapavir complex.

Clinical Trial Protocols: CAPELLA (NCT04150068) and CALIBRATE (NCT04143594)

CAPELLA (Phase 2/3):[\[2\]](#)[\[3\]](#)[\[18\]](#)[\[19\]](#)

- Objective: To evaluate the safety and efficacy of Lenacapavir in heavily treatment-experienced people with multidrug-resistant HIV-1.
- Design: A double-blind, placebo-controlled study. Participants were randomized to receive oral Lenacapavir or placebo in addition to their failing regimen for 14 days. This was followed by an open-label maintenance phase where all participants received subcutaneous Lenacapavir every 26 weeks in combination with an optimized background regimen.
- Primary Endpoint: Proportion of participants achieving a ≥ 0.5 log₁₀ copies/mL reduction in HIV-1 RNA at the end of the 14-day functional monotherapy period.

CALIBRATE (Phase 2):[\[2\]](#)[\[12\]](#)[\[20\]](#)[\[21\]](#)

- Objective: To evaluate the safety and efficacy of Lenacapavir-containing regimens in treatment-naïve people with HIV-1.
- Design: A randomized, open-label, active-controlled study with multiple arms evaluating subcutaneous and oral Lenacapavir in combination with other antiretroviral agents.
- Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 54.

Conclusion

Lenacapavir (GS-6207) represents a significant advancement in antiretroviral therapy. Its novel mechanism of action, potent antiviral activity against a wide range of HIV-1 variants, and long-acting formulation provide a much-needed therapeutic option for individuals with HIV-1, including those with extensive treatment experience and multidrug resistance. The comprehensive pharmacological data and detailed experimental methodologies outlined in this guide underscore the robust scientific foundation for the continued development and clinical use of Lenacapavir.

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